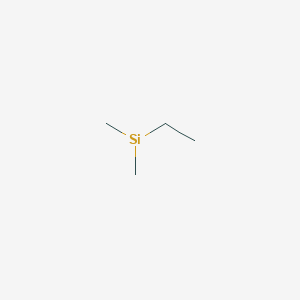Ethyldimethylsilane

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Silicon-Based Materials
One key application of DMES in research is as a precursor for the synthesis of silicon-based materials. Its silicon-hydrogen bond (Si-H) makes it a reactive molecule that can readily participate in chemical reactions to form new silicon-containing compounds. Researchers utilize DMES in chemical vapor deposition (CVD) techniques to create thin films and coatings of silicon-based materials for microelectronics and other applications [].
Here are some specific examples of silicon-based materials synthesized using DMES:
- Silanes and Silicones: DMES can be used as a starting material for the production of various silanes and silicones, which are important classes of organosilicon polymers with diverse industrial and research applications [, ].
- Silicon Carbide (SiC): DMES can be used as a precursor for the deposition of silicon carbide (SiC) thin films, a material with superior mechanical strength, thermal conductivity, and chemical resistance compared to silicon [].
Ethyldimethylsilane is a silane compound with the chemical formula C₄H₁₂Si. It consists of an ethyl group and two methyl groups attached to a silicon atom. This compound is part of a larger class of organosilicon compounds, which are characterized by the presence of silicon-to-carbon bonds. Ethyldimethylsilane is notable for its unique structure, which allows it to participate in various
- Hydrosilation: This reaction involves the addition of silanes to alkenes or alkynes, forming new silicon-carbon bonds. Ethyldimethylsilane can react with terminal alkenes in the presence of catalysts to form siloxanes or other organosilicon products .
- Free Radical Reactions: Ethyldimethylsilane can participate in free radical chain reactions, which are important in polymerization processes and the synthesis of more complex silanes .
- Electrophilic Reactions: The silicon atom in ethyldimethylsilane can act as a nucleophile in reactions with electrophiles such as alkyl halides or carbonyl compounds .
Ethyldimethylsilane can be synthesized through several methods:
- Direct Hydrosilation: This method involves the reaction of ethylene with dimethylsilane in the presence of a platinum catalyst. This process allows for the selective formation of ethyldimethylsilane from simpler silanes and alkenes .
- Grignard Reaction: Ethyldimethylsilane can also be produced by reacting an alkyl halide (such as ethyl bromide) with dimethylmagnesium bromide, followed by hydrolysis to yield the desired silane compound .
- Reduction Reactions: The reduction of appropriate silicon-containing precursors can yield ethyldimethylsilane. For instance, reducing dimethylethylchlorosilane with lithium aluminum hydride can produce this compound .
Ethyldimethylsilane has several notable applications:
- Silicone Production: It serves as a precursor in the synthesis of silicone polymers, which have applications in sealants, adhesives, and coatings due to their thermal stability and water resistance.
- Chemical Intermediate: Ethyldimethylsilane is used as an intermediate in organic synthesis, particularly in the development of more complex organosilicon compounds.
- Surface Modification: It can be employed for modifying surfaces to enhance hydrophobicity or adhesion properties in various materials .
Research into the interactions of ethyldimethylsilane with other chemical species is limited but suggests potential reactivity with electrophiles and nucleophiles. Studies indicate that it can effectively participate in hydrosilation reactions with various unsaturated compounds, leading to diverse organosilicon products. Additionally, its behavior in free radical reactions highlights its utility in polymer chemistry and material science .
Ethyldimethylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds along with their unique characteristics:
Ethyldimethylsilane's unique combination of both ethyl and methyl groups allows it to participate effectively in hydrosilation reactions while maintaining favorable physical properties such as low volatility and high thermal stability. Its versatility makes it distinct among similar compounds within the organosilicon family.
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








